![molecular formula C9H21NO2Si B14397956 Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- CAS No. 89841-36-1](/img/structure/B14397956.png)
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is a morpholine derivative that features a trimethylsilyl group attached to an ethyl chain. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- typically involves the reaction of morpholine with a trimethylsilyl-protected ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- can be achieved through continuous flow processes that allow for better control over reaction parameters and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the ethyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in anhydrous solvents like THF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for use in different applications.
Scientific Research Applications
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Another morpholine derivative with a trifluoromethyl group.
N-Formylmorpholine: A morpholine derivative used in nucleophilic trifluoromethylation reactions.
Uniqueness
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is unique due to its trimethylsilyl group, which enhances its reactivity and stability compared to other morpholine derivatives
Properties
CAS No. |
89841-36-1 |
|---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
trimethyl(2-morpholin-4-ylethoxy)silane |
InChI |
InChI=1S/C9H21NO2Si/c1-13(2,3)12-9-6-10-4-7-11-8-5-10/h4-9H2,1-3H3 |
InChI Key |
CFTVGFPIGRNPFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)




![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)

![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)



![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
